molecular formula C17H16Cl2N2O3 B15126681 cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole

cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole

Cat. No.: B15126681
M. Wt: 367.2 g/mol
InChI Key: SWKACZZMDOWWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parconazole is a synthetic antifungal agent belonging to the imidazole class of compounds. It is primarily used in veterinary medicine as an oral fungicide to treat candidiasis in guinea fowls. Parconazole exhibits broad-spectrum activity against dermatophytes, yeasts, and other fungi, but it does not have antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Parconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with propargyl alcohol to form an intermediate, which is then cyclized with imidazole to produce the final compound. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as sodium or potassium hydroxide .

Industrial Production Methods: Industrial production of parconazole involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Parconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Parconazole has several scientific research applications, including:

Mechanism of Action

Parconazole exerts its antifungal effects by inhibiting the cytochrome P450-dependent enzyme, sterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, parconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability, loss of essential intracellular components, and ultimately, inhibition of fungal cell growth .

Comparison with Similar Compounds

  • Enilconazole
  • Ketoconazole
  • Propiconazole
  • Itraconazole
  • Posaconazole

Comparison: Parconazole is unique among imidazole antifungals due to its specific use in veterinary medicine and its broad-spectrum activity against various fungi. Unlike ketoconazole and itraconazole, which are used in human medicine, parconazole is primarily used for treating fungal infections in animals. Additionally, parconazole lacks the nitro group found in some other imidazole compounds, which may contribute to its distinct pharmacological profile .

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKACZZMDOWWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866852
Record name 1-{[2-(2,4-Dichlorophenyl)-4-{[(prop-2-yn-1-yl)oxy]methyl}-1,3-dioxolan-2-yl]methyl}-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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